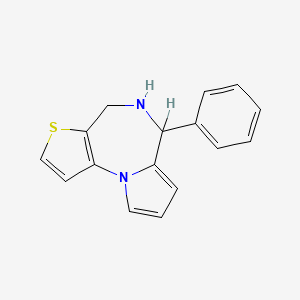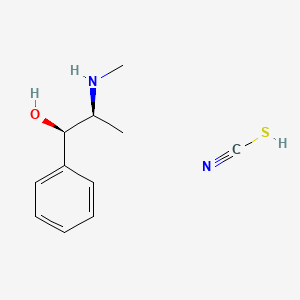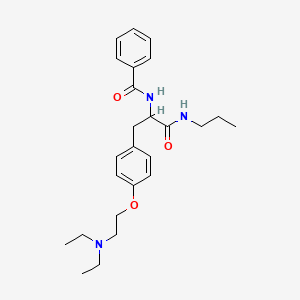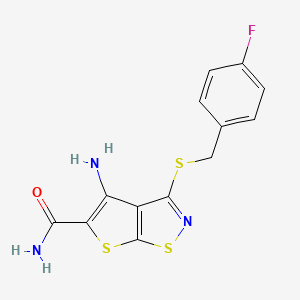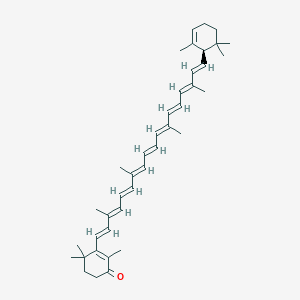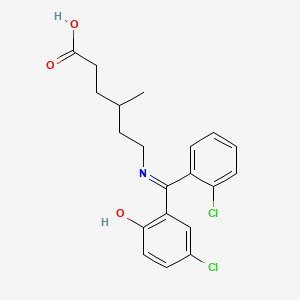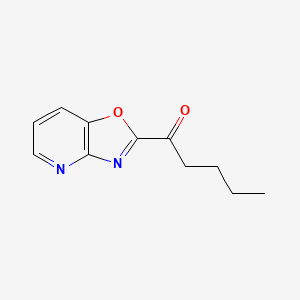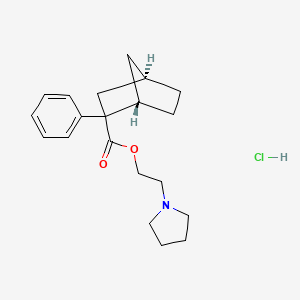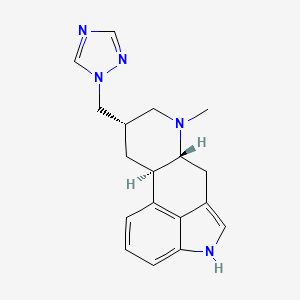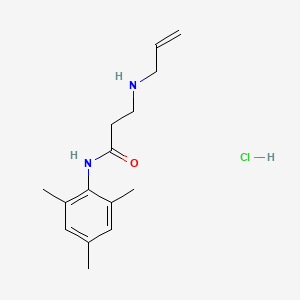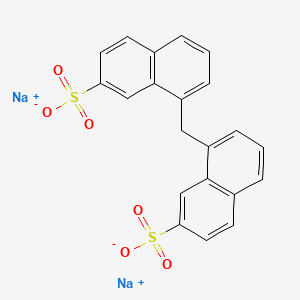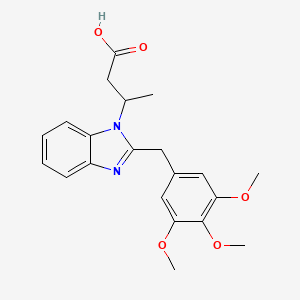
Sonomolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sonomolide A is a naturally occurring compound with the molecular formula C20H28O4. It belongs to the class of macrolides, which are known for their large macrocyclic lactone rings. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sonomolide A typically involves multiple steps, including the formation of the macrocyclic lactone ring. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of microorganisms that naturally produce the compound. Alternatively, semi-synthetic methods can be employed, where a naturally derived precursor is chemically modified to yield this compound. These methods aim to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: Sonomolide A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Sonomolide A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of Sonomolide A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Sonomolide B: Another macrolide with a similar structure but different functional groups.
Erythromycin: A well-known macrolide antibiotic with a similar macrocyclic lactone ring.
Azithromycin: A derivative of erythromycin with enhanced stability and broader spectrum of activity.
Uniqueness of Sonomolide A: this compound stands out due to its unique structural features, such as specific functional groups and stereochemistry, which contribute to its distinct biological activities
Properties
CAS No. |
172486-70-3 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2S,6S,7R,9R,12S,13S,16S)-6-ethenyl-13,16-dihydroxy-1,12-dimethyl-5-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-11(2)6-7-14-13(12)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5,12-16,21,23H,1-2,6-10H2,3-4H3/t12-,13+,14+,15+,16-,18-,19-,20+/m1/s1 |
InChI Key |
IRMOTGCMHMASFO-IQDQMAIWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]3([C@@]1([C@@H](C[C@@H]4[C@@H]2CCC(=C)[C@H]4C=C)OC3=O)O)C)O |
Canonical SMILES |
CC12CCC(C3(C1(C(CC4C2CCC(=C)C4C=C)OC3=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


